molecular formula C9H13ClN2O2 B13591540 (2-Chloro-3,4-dimethoxybenzyl)hydrazine

(2-Chloro-3,4-dimethoxybenzyl)hydrazine

Cat. No.: B13591540
M. Wt: 216.66 g/mol
InChI Key: JTPLJMFAKWAAJH-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13ClN2O2 It is characterized by the presence of a chloro group, two methoxy groups, and a hydrazine moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(2-Chloro-3,4-dimethoxybenzyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-3,4-dimethoxybenzyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that alter their function. This can affect various biochemical pathways and processes, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-3,4-dimethoxybenzaldehyde): A precursor in the synthesis of (2-Chloro-3,4-dimethoxybenzyl)hydrazine.

    (2-Chloro-3,4-dimethoxybenzil): Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chloro and methoxy groups on the benzyl ring, combined with the hydrazine moiety.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

(2-chloro-3,4-dimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C9H13ClN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3

InChI Key

JTPLJMFAKWAAJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CNN)Cl)OC

Origin of Product

United States

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